Noralfentanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Noralfentanil: Pharmacokinetic Properties and Analytical Guide

Chemical and Metabolic Profile

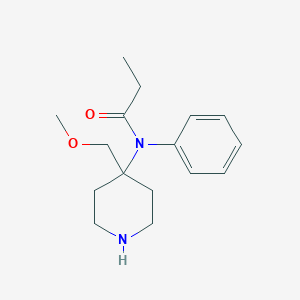

Noralfentanil is the major N-dealkylated metabolite of the synthetic opioid alfentanil. The core metabolic pathway and its position are summarized below.

Diagram of the primary metabolic pathway for Alfentanil.

The following table summarizes the key chemical and metabolic characteristics of this compound.

| Property | Description |

|---|---|

| Chemical Formula | C({16})H({24})N({2})O({2}) [1] |

| Molecular Weight | 276.381 g/mol [1] |

| Metabolic Pathway | N-dealkylation at the piperidine nitrogen of alfentanil [2] |

| Primary Role | Major human metabolite of Alfentanil [2] [3] |

Quantitative Pharmacokinetic Data

Experimental data from human studies reveals key quantitative aspects of this compound formation and detection.

| Parameter | Value / Range | Context |

|---|---|---|

| Urinary Excretion (of dose) | ~30% | Recovered as this compound after a 1-hour IV alfentanil infusion [2] |

| Plasma Concentration Range (for assay) | 0.4 - 10 ng/mL | Linear range of a validated GC-MS method [3] |

| Analytical Extraction Efficiency | > 99% | Using a basic extraction and GC-MS method [3] |

Experimental Protocol: GC-MS Analysis in Plasma

Here is a detailed methodology for the simultaneous determination of alfentanil and this compound in human plasma, as cited in the literature [3].

1. Sample Preparation and Extraction

- Extraction: Plasma samples are extracted under basic conditions.

- Derivatization: The this compound metabolite is converted to its pentafluoropropionyl derivative to enhance its analytical properties for GC-MS detection.

2. Instrumental Analysis (GC-MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

- Purpose: Simultaneous quantification of alfentanil and this compound.

- Performance: The method demonstrates a linear response ((r^2 = 0.99)) over the specified ranges and is suitable for processing numerous samples for pharmacokinetic studies [3].

3. Method Applications

- This protocol enables the detailed study of the simultaneous disposition (pharmacokinetics) of both the parent drug (alfentanil) and its major metabolite (this compound) in plasma after intravenous administration [3].

Research Implications and Context

- Extensive Metabolism of Alfentanil: The fact that this compound is a major metabolite while unchanged alfentanil represents only 0.16-0.47% of the excreted dose underscores that alfentanil undergoes extensive and rapid metabolism in humans [2].

- Activity of Metabolites: For related opioids like fentanyl, the N-dealkylated metabolite (norfentanyl) has been found to possess significantly lower opioid-like activity compared to the parent drug. This suggests this compound is likely a marker of exposure rather than a primary contributor to alfentanil's pharmacological effects [4].

- Prolonged Detection Windows: Research on fentanyl and norfentanyl shows that with repeated use, lipophilic opioids and their metabolites can be detected in urine for a surprisingly long time (over two weeks in some cases) due to accumulation in fatty tissues and slow release [5]. This is a critical consideration for interpreting toxicology results.

Knowledge Gaps and Future Research

The available information is primarily from historical studies. A modern, in-depth technical guide would require updated research to clarify:

- Full Pharmacokinetic Parameters of this compound itself (e.g., half-life, volume of distribution, clearance).

- Protein Binding and lipophilicity (LogP) data specific to the metabolite.

- Potential for further metabolism of this compound.

- Comprehensive clinical toxicokinetics, especially in the context of misuse.

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. Alfentanil pharmacokinetics and metabolism in humans [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of alfentanil and this compound in human plasma by gas... [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 5. Protracted Renal Clearance of Fentanyl in Persons with ... [pmc.ncbi.nlm.nih.gov]

Noralfentanil biosynthesis and endogenous formation

Chemical Identity of Noralfentanil

The table below summarizes the available basic chemical information for this compound:

| Property | Description |

|---|---|

| Role | Metabolite and synthetic precursor of alfentanil [1] [2]. |

| IUPAC Name | Information not available in search results. |

| Chemical Formula | C({16})H({24})N({2})O({2}) [3]. |

| CAS Number | Information not available in search results. |

| Endogenous Formation | No evidence found; identified as a synthetic compound [2]. |

This compound as a Synthetic Precursor

International controlled substance lists now include this compound due to its role in illicit drug manufacturing [2]. It is one of several precursors used in various synthesis routes for fentanyl-type opioids.

The following diagram illustrates the conceptual relationship between alfentanil and its metabolite this compound, and this compound's role as a synthetic precursor:

Insights for Research and Development

For researchers in drug development and forensic toxicology, understanding the metabolism of parent drugs and the properties of their precursors is crucial.

- Metabolic Pathway of Alfentanil: Alfentanil is primarily metabolized by the CYP3A4 enzyme [4] [5]. This compound is formed through N-dealkylation, a common metabolic reaction for fentanyl analogs [6].

- General Metabolic Pathways for Fentanyl Analogs: The major metabolic pathways for fentanyl and its analogs include [6]:

- Hydrolysis (amides, esters)

- Oxidation (hydroxylation, N-dealkylation)

- Conjugation (glucuronidation, sulfation)

Suggested Experimental Approaches

While specific protocols for this compound were not found, established methods for studying similar compounds can be applied:

- In Vitro Metabolism Studies: Use human liver microsomes or hepatocytes to investigate the metabolism of alfentanil and confirm this compound as a metabolite [6].

- Analytical Identification and Quantification: Employ LC-HRMS/MS for high-sensitivity detection and structural characterization of this compound and other metabolites in biological samples [6] [7].

- Toxicological Activity Screening: Assess the potential opioid receptor activity of this compound using cell-based assays (e.g., measuring cAMP inhibition or β-arrestin recruitment) expressing the human μ-opioid receptor [6].

References

- 1. Fentanyl-related compounds and derivatives: current status ... [pmc.ncbi.nlm.nih.gov]

- 2. Three precursors of the most common synthesis routes ... [unodc.org]

- 3. | C16H24N2O2 | CID 162172 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. Structural perspectives of the CYP3A family and their small ... [sciencedirect.com]

- 5. The Rise of Fentanyl: Molecular Aspects and Forensic ... [mdpi.com]

- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 7. Non-fentanyl-derived synthetic opioids emerging during ... [pmc.ncbi.nlm.nih.gov]

Quantitative Binding Affinity of Fentanyl Analogs

While noralfentanil is not listed, the table below summarizes the binding affinities of several well-characterized fentanyl analogs for the MOR to provide a reference for their relative potency. Binding affinity (Ki) values are typically measured in nanomolars (nM), with lower values indicating higher potency [1] [2].

| Compound | Reported Potency/Relative Affinity | Notes / Experimental Context |

|---|---|---|

| Carfentanil | ~10,000x morphine; sub-nanomolar Ki | Estimated from animal studies & computational models; extremely high potency [1] [2]. |

| Lofentanil | Sub-nanomolar Ki | Similar to carfentanil; very high potency and long duration of action [1]. |

| Fentanyl | 50-100x morphine | Baseline for comparison; clinical reference agonist [2]. |

| Sufentanil | Higher than fentanyl | Pharmaceutical analog with high potency [1]. |

| Acetylfentanyl | Lower than fentanyl | Illicit analog with reduced potency compared to fentanyl [2]. |

| Fentanyl (In silico docking score) | -12.3 kcal/mol | Computational data from molecular docking model for comparison [1]. |

| Carfentanil (In silico docking score) | -13.5 kcal/mol | Lower (more negative) score correlates with higher predicted binding affinity [1]. |

Experimental Protocols for Assessing MOR Binding

To obtain data like that in the table, researchers use a combination of experimental and computational methods. Here are detailed protocols for key techniques cited in the literature.

Radioligand Competitive Binding Assay

This is a standard experimental method for directly measuring a ligand's affinity for the MOR.

- Objective: To determine the equilibrium inhibition constant (Ki) of an unlabeled test compound (e.g., a fentanyl analog) by measuring its ability to compete with a known radioactive ligand for binding to the MOR.

- Detailed Workflow:

- Membrane Preparation: Isolate cell membranes from a model system expressing the MOR, such as transfected cell lines (e.g., HEK293T) or fresh mammalian lymphocytes [3].

- Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled opioid antagonist (e.g.,

[³H]-naloxoneor[³H]-diprenorphine) and varying concentrations of the unlabeled test compound [3]. - Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioligand. Measure the radioactivity on the filters using a scintillation counter.

- Data Analysis: The data is fit to a competition curve to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where

[L]is the concentration of the radioligand andKdis its dissociation constant.

- Key Controls: Include wells with excess unlabeled naloxone to determine non-specific binding, which is subtracted from total binding to calculate specific binding [3].

Molecular Docking for Binding Affinity Prediction

Computational models like molecular docking are increasingly used to predict the binding affinity of new, uncharacterized analogs, especially when experimental data is scarce [1].

- Objective: To predict the binding pose and relative binding affinity of a ligand within the MOR binding pocket using computational simulation.

- Detailed Workflow:

- Structure Preparation:

- Receptor: Use a high-resolution crystal structure of the active-state MOR (e.g., PDB ID: 5C1M). The structure is prepared by assigning protonation states to titratable residues and performing energy minimization to remove steric clashes [1] [4].

- Ligand: The small molecule structure (e.g., fentanyl analog) is energy-minimized and prepared in its protonated form.

- Docking Simulation:

- The ligand is docked into the orthosteric binding site of the MOR using a placement algorithm (e.g., Triangle Matcher).

- An induced fit protocol is often used, which allows for side-chain flexibility in the receptor upon ligand binding for a more accurate pose prediction [1].

- Scoring and Analysis:

- The binding affinity is predicted using a scoring function (e.g., GBVI/WSA) that evaluates non-covalent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) to generate a binding score (in kcal/mol) [1].

- Lower (more negative) scores indicate stronger predicted binding. The process is typically repeated multiple times to ensure reproducibility [1].

- Structure Preparation:

- Validation: The method is validated by correlating the docking scores of known opioids with their experimentally determined binding affinities [1].

The relationship between the computational and experimental workflows can be visualized as follows:

References

- 1. Predicting opioid receptor binding affinity of pharmacologically ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 3. Mu- opioid and receptor to fentanyl is affec... binding affinity [journals.lww.com]

- 4. Differential interaction patterns of opioid analgesics with µ ... [elifesciences.org]

Alfentanil: Pharmacology and Safety Profile

Alfentanil is a synthetic, short-acting opioid analgesic and a derivative of fentanyl. The following table summarizes its key characteristics based on the information found [1].

| Aspect | Description |

|---|---|

| Classification | Synthetic opioid analgesic, small-molecule derivative of fentanyl [1]. |

| Mechanism of Action | Agonist of the μ-opioid receptor (a G-protein coupled receptor). Binding inhibits pain signal transmission, causing analgesia, euphoria, and respiratory depression [1]. |

| Primary Toxicity | Respiratory depression is the most significant and potentially life-threatening acute toxicity, common to all fentanyl-related opioids [2] [3] [1]. |

| Metabolism | Extensive hepatic metabolism, primarily via the CYP3A4 enzyme [1]. |

| Elimination Half-Life | 1.5 to 1.8 hours [1]. |

| Protein Binding | 92% [1]. |

| Excretion | Primarily renal; ~1% of unchanged drug excreted in urine [1]. |

Research Context for Fentanyl Analogs

The lack of specific data on Noralfentanil is not surprising. Research indicates that the market for new synthetic opioids (NSOs) is dynamic, with new "fentalogs" appearing rapidly [4]. Much of the current understanding of these compounds comes from post-mortem toxicology findings, and analytical reference standards for new analogs are often not commercially available, posing a challenge for researchers [5] [6].

For a compound like this compound, its toxicity would be anticipated based on the known metabolism of other fentanyl analogs. Metabolism generally involves reactions like hydroxylation, N-dealkylation, and O-dealkylation [4]. The resulting metabolites can have varying levels of opioid activity, which is crucial for interpreting intoxication cases [4].

How I Can Assist Your Research

While I could not find data on this compound, I can still help you create visualizations for your research on related compounds. Below is an example of a signaling pathway diagram for Alfentanil using Graphviz DOT language, which you can adapt.

Diagram: Proposed μ-opioid receptor signaling pathway for Alfentanil-mediated cellular effects.

References

- 1. Alfentanil - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. A Review of Toxicological Profile of Fentanyl—A 2024 ... [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Toxicological Profile of Fentanyl—A 2024 ... [mdpi.com]

- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 5. Analysis of 17 fentanyls in plasma and blood by UPLC-MS ... [sciencedirect.com]

- 6. Toward the Interpretation of Positive Testing for Fentanyl ... [pmc.ncbi.nlm.nih.gov]

Noralfentanil pharmacological activity research

Pharmacological Profile and Metabolic Pathway

Noralfentanil is formed via N-dealkylation of alfentanil, a reaction primarily mediated by the cytochrome P-450 3A4 (CYP3A4) enzyme [1]. The following table summarizes the core pharmacological and metabolic characteristics of this compound.

| Characteristic | Description |

|---|---|

| Parent Drug | Alfentanil [1] [2] [3] |

| Formation Pathway | Oxidative N-dealkylation at the piperidine nitrogen [1] [3] |

| Primary Metabolizing Enzyme | Cytochrome P-450 3A4 (CYP3A4) [1] |

| Key Evidence | This compound formation in human liver microsomes strongly correlated with nifedipine oxidation (a CYP3A4 marker); activity was inhibited by anti-P-450 3A4 antibodies and selective chemical inhibitors like troleandomycin [1] |

| Quantitative Significance | Accounts for approximately 30% of the excreted dose in humans, making it the major metabolite [3] |

| Opioid Receptor Activity | Significantly less potent than alfentanil or morphine; considered inactive or weakly active [4] |

Experimental Protocols for Key Assays

Identification of Metabolic Determinants

This methodology established CYP3A4 as the principal enzyme responsible for this compound formation [1].

- 1. Enzyme Activity Correlation: Human liver microsomes from multiple donors were analyzed for this compound formation activity. This activity was correlated with the activity of marker reactions for specific P-450 enzymes:

- 2. Immunoinhibition: Antibodies specific to human P-450 enzymes (including anti-P-450 3A4) were incubated with human liver microsomes, and the residual alfentanil oxidation activity was measured [1].

- 3. Chemical Inhibition: Selective chemical inhibitors were used:

The experimental workflow for identifying the enzyme responsible for this compound formation is as follows:

Quantification in Human Plasma

This gas chromatography-mass spectrometry (GC-MS) method allows for the simultaneous determination of alfentanil and this compound in plasma for pharmacokinetic studies [2].

- 1. Sample Preparation: Alfentanil and this compound are extracted from alkalinized human plasma using a basic solvent extraction [2].

- 2. Derivatization: The extracted this compound is converted to its pentafluoropropionyl derivative to improve its analytical properties [2].

- 3. GC-MS Analysis: The derivatives are separated and quantified using gas chromatography-mass spectrometry [2].

- 4. Key Validation Parameters:

Metabolic Pathway of Alfentanil to this compound

The major and minor metabolic pathways of alfentanil, leading to this compound and other metabolites, are summarized below. This integrates findings from human studies that show qualitative similarity to metabolic patterns in animal models [3].

Research Implications and Conclusions

- Pharmacological Inactivity: this compound is a major but inactive metabolite. This contrasts with some other opioid metabolites (like morphine from codeine) that are active, and indicates that alfentanil's activity is not dependent on this conversion [4].

- Clinical and Forensic Significance: In clinical pharmacology, this compound levels can be used as a marker for alfentanil exposure and CYP3A4 metabolic activity [1] [2]. In forensic toxicology, identifying this compound helps confirm alfentanil use [5].

- Safety Considerations: The extensive and rapid metabolism to an inactive compound is a positive safety feature of alfentanil, as it limits the accumulation of active drug. The understanding that CYP3A4 is the primary enzyme involved is critical for predicting potential drug-drug interactions with CYP3A4 inhibitors or inducers [1].

References

- 1. cytochrome P-450 3A4. An explanation of the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of alfentanil and this compound in human plasma by gas... [pubmed.ncbi.nlm.nih.gov]

- 3. Alfentanil pharmacokinetics and metabolism in humans [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of fentanyl, several analogues and ... [sciencedirect.com]

Comprehensive Analytical Methods for Noralfentanil Detection Using LC-MS/MS: Application Notes and Protocols

Introduction

Noralfentanil is a primary metabolite of alfentanil, a potent synthetic opioid used in clinical anesthesia. The detection and quantification of this compound in biological matrices has gained significant importance in clinical toxicology and forensic science due to the rising abuse of synthetic opioids and the need to document consumption in overdose cases. As a metabolite, this compound serves as a crucial exposure biomarker, providing valuable information about alfentanil metabolism and elimination, with extended detection windows compared to the parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this compound analysis due to its exceptional sensitivity, specificity, and ability to detect trace levels in complex biological matrices.

The analysis of this compound presents significant analytical challenges due to its low concentrations in biological samples (typically ng/mL to pg/mL range), the complexity of biological matrices, and the presence of potentially interfering substances. This application note provides comprehensive methodologies and protocols for the reliable detection and quantification of this compound in various biological matrices, including whole blood, urine, and hair, using LC-MS/MS techniques. These methods have been validated according to forensic science standards and implemented in operational toxicology laboratories, providing researchers and analytical scientists with robust tools for documenting this compound exposure in clinical and forensic contexts [1] [2].

Analytical Methods and Conditions

Sample Preparation Techniques

Proper sample preparation is critical for accurate this compound detection, as it effectively removes matrix interferences and concentrates the analyte, enhancing method sensitivity and reliability. The choice of preparation technique varies depending on the biological matrix being analyzed:

Table 1: Sample Preparation Methods for Different Biological Matrices

| Matrix | Preparation Technique | Key Steps | Internal Standards |

|---|---|---|---|

| Whole Blood | Liquid-Liquid Extraction (LLE) | 1 mL blood + 2 mL ammonium acetate buffer (pH 6) + 3 mL dichloromethane; vortex, centrifuge, evaporate organic layer, reconstitute in mobile phase | Alfentanil-D5, Norfentanyl-D5 [2] |

| Urine | Dilution and Direct Injection | Dilute 100 μL urine with 300 μL LC-MS grade water; vortex and centrifuge before injection | Acetyl norfentanyl-D5, Fentanyl-D5 [2] |

| Hair | Solid Phase Extraction (SPE) | Wash with acetone and dichloromethane; pulverize, incubate in methanol, evaporate, reconstitute in mobile phase | Fentanyl-D5 [2] |

For whole blood analysis, liquid-liquid extraction provides excellent clean-up of complex matrices and achieves high recovery rates for this compound. The method employs dichloromethane as the extraction solvent after protein precipitation with ammonium acetate buffer, followed by evaporation and reconstitution in mobile phase compatible solvents. For urine samples, a simple dilution approach is often sufficient due to the less complex matrix and higher concentrations of this compound typically found in this medium. Hair analysis requires the most extensive preparation, involving pulverization and solid phase extraction to isolate this compound from the keratin matrix, which is particularly challenging but provides a much longer window of detection compared to blood and urine [2].

Liquid Chromatography Conditions

Chromatographic separation is a critical step in this compound analysis to resolve it from potentially interfering compounds and matrix effects. The following conditions have been optimized for this compound separation:

Table 2: Liquid Chromatography Conditions for this compound Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Raptor Biphenyl LC Column (150 × 3.0 mm, 2.7 μm) | Restek Biphenyl Column (150 mm × 3.0 mm, 2.7 μm) [1] [2] |

| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Formic Acid in Water [1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile [1] |

| Gradient Program | 5-95% B over 8 minutes | 10-90% B over 8 minutes [2] |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 10 μL | 5-10 μL |

The use of biphenyl columns provides excellent retention and separation for this compound due to its aromatic structure, allowing for optimal interaction with the stationary phase. The gradient elution effectively separates this compound from its parent compound alfentanil and other potential metabolites or matrix components. The relatively short run time of 8 minutes enables high-throughput analysis, which is particularly valuable in forensic laboratories handling large numbers of samples. The inclusion of acidic modifiers in the mobile phase enhances ionization efficiency in positive electrospray ionization mode and improves peak shape by suppressing silanol interactions [1] [2].

Mass Spectrometry Detection

Mass spectrometric detection using multiple reaction monitoring (MRM) provides the specificity and sensitivity required for this compound detection at low concentrations. The following parameters have been optimized for this compound detection:

Table 3: Mass Spectrometry Parameters for this compound Detection

| Parameter | Setting | Details |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] [2] |

| Ion Source Temperature | 300-500°C | Dependent on instrument |

| Nebulizer Gas | Nitrogen or Air | 40-50 psi |

| Collision Gas | Nitrogen or Argon | 7-12 psi |

| MRM Transitions | Quantifier: 219.2 → 110.1 Qualifier: 219.2 → 174.1 | Collision energies optimized for each transition [1] | | Dwell Time | 50-100 ms per transition | | | Fragmentor Voltage | 80-120 V | Instrument-dependent optimization required |

The MRM transitions were selected based on characteristic fragmentation patterns of this compound. The transition 219.2 → 110.1 typically serves as the quantifier due to its consistent abundance, while 219.2 → 174.1 serves as a qualifier for confirmatory purposes. The use of at least two MRM transitions per compound is essential for confident identification according to forensic validation guidelines. The optimal collision energies for these transitions should be determined during method development as they vary between instrument platforms [1].

Method Validation Data

Rigorous validation is essential to ensure the reliability, accuracy, and precision of this compound detection methods. The following validation parameters have been established for LC-MS/MS methods:

Table 4: Method Validation Parameters for this compound Detection

| Validation Parameter | Blood/Urine | Hair | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | 0.017-0.056 ng/mL [1] | 11-21 pg/g [2] | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.10-0.50 ng/mL [1] | 20-50 pg/g | Signal-to-noise ratio ≥ 10:1, precision <20% RSD, accuracy ±20% |

| Linearity Range | 0.1-50.0 ng/mL [1] | 20-5000 pg/g | R² ≥ 0.99 |

| Precision (Intra-day RSD) | <15% | <15% | Coefficient of variation |

| Precision (Inter-day RSD) | <20% | <20% | Coefficient of variation |

| Accuracy | 85-115% | 85-115% | % of nominal value |

| Extraction Recovery | 64-97% [1] | 60-95% | Consistent and reproducible |

| Matrix Effects | 87-118% [1] | 85-120% | Ion suppression/enhancement |

The validation data demonstrates that LC-MS/MS methods provide excellent sensitivity for this compound detection across different biological matrices, with limits of quantification sufficient to detect trace levels expected in forensic and clinical cases. The extraction efficiencies and minimal matrix effects indicate robust sample preparation approaches that effectively clean up samples while maintaining adequate recovery of the analyte. The precision and accuracy values meet accepted bioanalytical method validation criteria, ensuring reliable quantification across the analytical range [1] [2].

Step-by-Step Analytical Protocol

Sample Preparation Protocol

Note: All steps should be performed at room temperature unless specified otherwise.

Sample Aliquot Preparation

- Pipette 1.0 mL of whole blood, urine, or pulverized hair extract into a clean glass tube.

- For hair analysis, wash samples sequentially with acetone and dichloromethane before extraction to remove external contaminants.

Internal Standard Addition

- Add 50 μL of internal standard working solution (alfentanil-D5 or norfentanyl-D5 at 100 ng/mL) to each sample.

- Add 50 μL of the same IS solution to calibration and quality control samples.

- Vortex mix for 30 seconds to ensure complete mixing.

Extraction Procedure

- For blood samples: Add 2 mL of ammonium acetate buffer (pH 6.0) and vortex for 30 seconds.

- Add 3 mL of dichloromethane to all samples.

- Vortex vigorously for 3 minutes to ensure complete extraction.

- Centrifuge at 4000 × g for 10 minutes to separate phases.

Extract Collection and Evaporation

- Transfer the organic (lower) layer to a clean evaporation tube using a Pasteur pipette.

- Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dry residue with 100 μL of initial mobile phase (typically 5-10% organic phase).

- Vortex for 30 seconds and transfer to autosampler vials with inserts.

LC-MS/MS Analysis Protocol

Instrument Setup

- Initialize the LC-MS/MS system according to manufacturer specifications.

- Allow the mass spectrometer to stabilize for at least 30 minutes before analysis.

- Condition the chromatographic column with starting mobile phase composition for at least 10 column volumes.

LC Parameters

- Set column temperature to 40°C.

- Set flow rate to 0.4-0.5 mL/min.

- Program the gradient as follows:

- 0-1.0 min: 10% B (hold)

- 1.0-6.0 min: 10-90% B (linear gradient)

- 6.0-7.0 min: 90% B (hold)

- 7.0-7.1 min: 90-10% B (linear gradient)

- 7.1-8.0 min: 10% B (re-equilibration)

- Set injection volume to 5-10 μL.

MS/MS Parameters

- Set ion source temperature to 300-500°C (instrument dependent).

- Set ion spray voltage to 4500-5500 V in positive mode.

- Set nebulizer and heater gas flows according to instrument optimization.

- Optimize collision energies for each MRM transition.

- Program MRM transitions with appropriate dwell times (50-100 ms).

Sequence Execution

- Program the autosampler to inject samples in randomized order.

- Include calibration standards at the beginning, middle, and end of the sequence.

- Include quality control samples at a frequency of 5-10% of total samples.

- Include blank samples (without matrix) and zero samples (matrix without IS) to monitor contamination.

Data Analysis and Interpretation

Quantification and Quality Control

Data analysis for this compound detection involves several critical steps to ensure accurate quantification and reliable results:

Calibration Curve Construction

- Use a linear regression model with 1/x or 1/x² weighting to construct the calibration curve.

- The calibration range should typically span from 0.1 to 50 ng/mL for blood and urine, and 20-5000 pg/g for hair.

- The coefficient of determination (R²) should be ≥0.99 for acceptance.

- The back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ).

Quality Control Assessment

- Analyze QC samples at low, medium, and high concentrations within each batch.

- At least 67% of QC samples should be within ±15% of nominal concentrations.

- No more than 50% of QC samples at the same concentration should fail these criteria.

Retention Time Stability

- The retention time of this compound should be consistent within ±0.1 minutes across the sequence.

- The retention time should match the reference standard within ±0.05 minutes.

Ion Ratio Evaluation

- The ion ratio between qualifier and quantifier transitions should be consistent with reference standards.

- Typically, a deviation of ±20-25% from the reference standard ion ratio is acceptable for confirmation.

Analytical Considerations and Troubleshooting

Several factors must be considered to ensure reliable this compound detection and avoid common analytical issues:

Matrix Effects: Different lots of biological matrix may cause varying degrees of ion suppression or enhancement. Use of stable isotope-labeled internal standards is crucial to compensate for these effects. Evaluation of matrix effects should be performed during method validation [1].

Carryover: Due to the high sensitivity required, instrument carryover must be minimized. Include blank injections after high-concentration samples and regularly clean the ion source and injection system.

Stability: this compound stability in biological matrices should be established under various storage conditions (short-term, long-term, freeze-thaw) to ensure sample integrity.

Selectivity: Method selectivity should be verified by analyzing different sources of blank matrix to ensure no interfering peaks co-elute with this compound or the internal standard.

Applications and Significance

The detection of this compound has important applications in various fields:

Clinical Toxicology: this compound detection helps confirm alfentanil exposure in cases of suspected overdose or adverse drug reactions. The metabolite-to-parent drug ratio can provide information on the timing of exposure and metabolic capacity [3].

Forensic Science: In postmortem investigations, this compound detection serves as a marker of alfentanil use, which may contribute to fatal intoxications. The method has been successfully applied to analyze postmortem blood, urine, and hair specimens from fatalities involving fentanyl analogs [2].

Workplace Drug Testing: this compound can be detected in hair samples to document long-term alfentanil use, which is particularly valuable in safety-sensitive workplaces.

Doping Control: Detection of this compound may indicate alfentanil misuse in sports where its analgesic properties could provide an unfair advantage.

The comprehensive LC-MS/MS methods described in this application note provide the sensitivity, specificity, and robustness required for these critical applications in analytical toxicology.

References

Comprehensive Application Notes and Protocols for Noralfentanil Quantification in Plasma and Serum

Introduction and Analytical Context

Noralfentanil represents a critical metabolic biomarker for monitoring alfentanil exposure in clinical and research settings. As the primary N-dealkylation metabolite of the potent synthetic opioid alfentanil, this compound quantification provides valuable data for pharmacokinetic studies, forensic toxicology, and medication monitoring. Alfentanil metabolism undergoes extensive hepatic transformation, with this compound constituting approximately 30% of the administered dose based on human excretion studies [1]. The metabolic pathway involves cytochrome P450-mediated reactions, primarily through CYP3A4 enzymes, which catalyze the cleavage of the piperidine nitrogen substituent [2] [3].

The analytical challenge in this compound quantification lies in the low circulating concentrations despite being the major metabolite, with only 0.16-0.47% of the administered dose excreted as unchanged alfentanil [1]. This application note provides comprehensive methodologies for reliable this compound quantification in biological matrices, addressing the need for sensitive and specific assays in research and clinical applications. The protocol emphasizes robust sample preparation, advanced chromatographic separation, and high-sensitivity mass spectrometric detection to overcome the analytical challenges associated with this compound quantification.

Metabolic Pathways and Pharmacological Significance

Understanding this compound's origin and disposition is essential for developing appropriate quantification strategies. Alfentanil undergoes complex biotransformation through multiple pathways, with N-dealkylation representing the predominant metabolic route. The metabolic scheme below illustrates the primary and secondary pathways:

*Figure 1: Alfentanil Metabolic Pathways Showing this compound Formation*

From a pharmacological perspective, this compound exhibits significantly reduced opioid activity compared to the parent compound. Studies investigating similar metabolites in fentanyl analogs have demonstrated that N-dealkylated derivatives typically show several orders of magnitude lower potency than their parent compounds [4]. This reduced activity makes this compound primarily useful as a metabolic marker rather than a clinically active entity. However, accurate quantification remains essential for complete pharmacokinetic characterization, forensic investigations, and compliance monitoring in clinical settings where alfentanil is administered.

Sample Preparation Techniques

Protein Precipitation

Protein precipitation represents the most straightforward approach for sample clean-up, offering high recovery with minimal methodological complexity. The protocol involves:

- Sample Volume: 100-200 μL of plasma or serum

- Precipitating Solvent: 300-600 μL of cold acetonitrile or methanol (3:1 solvent-to-sample ratio)

- Internal Standard: Stable isotope-labeled this compound (this compound-d5) added prior to precipitation

- Mixing: Vortex for 30 seconds followed by shaking for 10 minutes

- Centrifugation: 15,000 × g for 10 minutes at 4°C

- Collection: Transfer supernatant to autosampler vials for analysis

This method typically provides 85-95% recovery for this compound while effectively removing phospholipids and other interfering compounds. The main advantage lies in its simplicity and rapid processing, making it suitable for high-throughput environments. However, limitations include potential matrix effects and reduced sensitivity compared to more extensive clean-up methods.

Solid-Phase Extraction (SPE)

For applications requiring enhanced sensitivity and superior sample clean-up, solid-phase extraction provides significant advantages. The optimized SPE protocol utilizes:

- Cartridge Selection: Mixed-mode cation exchange (MCX) cartridges (30 mg/1 mL)

- Conditioning: 1 mL methanol followed by 1 mL deionized water

- Sample Loading: Plasma/sample acidified with 0.1% formic acid

- Washing: 1 mL 0.1% formic acid in water followed by 1 mL methanol

- Elution: 2 mL of 5% ammonium hydroxide in ethyl acetate

- Evaporation: Under nitrogen stream at 40°C

- Reconstitution: 100 μL mobile phase initial conditions

The SPE method delivers excellent clean-up from biological matrix components, significantly reducing ion suppression effects in mass spectrometric detection. While more time-consuming than protein precipitation, SPE provides lower detection limits and enhanced method robustness, particularly crucial for quantifying the low this compound concentrations typically encountered in biological samples.

LC-MS/MS Analysis Conditions

Chromatographic Separation

Liquid chromatography conditions optimized for this compound separation provide critical resolution from matrix components and isobaric interferents. The recommended parameters include:

- Column: Kinetex C18 (100 × 2.1 mm, 2.6 μm) or equivalent

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient Program: Linear from 10% B to 90% B over 5 minutes

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5-10 μL

Under these conditions, this compound typically elutes at 2.8-3.2 minutes, providing sufficient retention for effective separation from early-eluting matrix components while maintaining reasonable analysis time. The acidic mobile phase enhances peak shape for this basic compound through suppression of silanol interactions.

Mass Spectrometric Detection

Tandem mass spectrometry with electrospray ionization provides the requisite sensitivity and specificity for this compound quantification at clinically relevant concentrations. The optimized detection parameters include:

Table 1: Mass Spectrometry Parameters for this compound Detection

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | Positive ESI | Electrospray ionization |

| Ion Source Temperature | 150°C | Desolvation temperature |

| Desolvation Gas Flow | 1000 L/hr | Nitrogen or equivalent |

| Cone Gas Flow | 150 L/hr | Nitrogen or equivalent |

| Collision Gas | Argon | 0.15 mL/min |

| MRM Transitions | 316.90→108.90 (quantifier) 316.90→77.10 (qualifier) | Optimized dwell time 100 ms |

The mass transitions monitor the characteristic fragmentation of this compound, with the primary transition (316.90→108.90) providing quantification and the secondary transition (316.90→77.10) serving as a confirmatory ion ratio. These transitions target the anilinium ion and phenyl ring fragment, respectively, which represent structurally significant fragments that confirm compound identity.

Method Validation Parameters

Comprehensive method validation establishes analytical reliability and defines operational parameters for this compound quantification. The following validation parameters should be established following regulatory guidelines:

Table 2: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity and Range | 8 non-zero standards across range | R² ≥ 0.99, back-calculated standards ±15% |

| Accuracy | QC samples at LLOQ, low, mid, high concentrations | ±15% of nominal value (±20% at LLOQ) |

| Precision | Intra-day (n=6) and inter-day (n=18) replicates | CV ≤ 15% (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Lowest standard with precision and accuracy meeting criteria | Signal-to-noise ≥ 5:1 |

| Selectivity | Analysis of 6 individual blank plasma lots | Response < 20% LLOQ for analyte, < 5% IS |

| Matrix Effects | Post-extraction addition of analyte in 6 lots | Normalized MF CV ≤ 15% |

| Stability | Bench-top, processed, freeze-thaw, long-term | ±15% of nominal value |

The workflow for method validation follows a systematic approach to establish analytical reliability:

*Figure 2: Method Validation Workflow for this compound Quantification*

Stability assessment represents a critical component, with evaluations including:

- Bench-top stability: 24 hours at room temperature

- Processed sample stability: 48 hours in autosampler (10°C)

- Freeze-thaw stability: 3 cycles (-80°C to room temperature)

- Long-term stability: 30 days at -80°C

These comprehensive validation procedures ensure generation of reliable and reproducible data suitable for research and clinical applications.

Experimental Protocol: this compound Quantification in Plasma

Materials and Reagents

- Reference Standards: this compound (Cerilliant, Round Rock, TX) and this compound-d5 as internal standard

- Biological Matrix: Human plasma or serum (K2EDTA as anticoagulant)

- Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate

- Additives: Analytical-grade formic acid, ammonium hydroxide

- Consumables: Polypropylene tubes, autosampler vials, SPE cartridges

Sample Preparation Procedure

- Aliquot 200 μL of calibration standards, quality controls, or patient samples into labeled polypropylene tubes

- Add 25 μL internal standard working solution (this compound-d5 at 10 ng/mL in methanol) to all samples except double blanks

- Add 600 μL cold acetonitrile for protein precipitation, vortex mix for 30 seconds

- Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Transfer supernatant to clean tubes and evaporate to dryness under nitrogen at 40°C

- Reconstitute residue with 100 μL mobile phase initial conditions (10% B)

- Transfer to autosampler vials for LC-MS/MS analysis

Instrumental Analysis

- Maintain column temperature at 40°C throughout analysis

- Program autosampler to inject 5 μL of each reconstituted sample

- Execute gradient elution with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile)

- Employ mass spectrometer with ESI+ detection and MRM monitoring of specified transitions

- Integrate peak areas for this compound and internal standard using instrument software

Data Analysis and Interpretation

Quantification Approach

This compound concentrations calculate using the internal standard method with a linear regression model weighted by 1/x²:

- Calibration Curve: Peak area ratio (this compound/IS) versus concentration

- Linear Range: 0.1-50 ng/mL for plasma/serum

- Quality Control: Include at LLOQ, low, medium, and high concentrations with each batch

The lower limit of quantification of 0.1 ng/mL provides sufficient sensitivity for detecting this compound in pharmacokinetic studies, given that this compound concentrations typically exceed parent alfentanil levels by approximately 100-fold based on metabolic studies [1].

Troubleshooting Guide

Common analytical challenges and recommended solutions:

- Poor Peak Shape: Increase formic acid concentration to 0.2% or change column chemistry

- Signal Suppression: Implement more extensive sample clean-up (SPE instead of precipitation)

- Retention Time Shift: Re-equilibrate column with initial conditions for longer duration

- Sensitivity Loss: Check ion source contamination and nebulizer performance

Regulatory Considerations

For applications supporting clinical studies or forensic applications, consider:

- Documentation: Complete records of method validation, sample chain of custody

- Batch Acceptance: ≥67% of QCs within ±15% of nominal values, ≥50% at each level

- Sample Reinjection: Criteria for repeated analysis of samples outside calibration range

Conclusion

The presented protocol provides a robust, sensitive, and validated approach for this compound quantification in plasma and serum matrices. The method leverages advanced LC-MS/MS technology to address the analytical challenges posed by the low concentrations encountered in biological samples, while maintaining sufficient throughput for practical application in research settings. The comprehensive validation data ensures reliable performance for pharmacokinetic studies, forensic investigations, and clinical monitoring applications where assessment of alfentanil exposure through its primary metabolite is required.

References

- 1. Alfentanil pharmacokinetics and metabolism in humans [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Autoinduction of Methadone N-demethylation in... [pmc.ncbi.nlm.nih.gov]

- 3. Possible involvement of multiple cytochrome P450S in ... [sciencedirect.com]

- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

Comprehensive Analytical Methods for Noralfentanil Extraction and Quantification from Biological Matrices

Introduction to Noralfentanil Analysis

This compound is the principal metabolite of alfentanil, a synthetic short-acting opioid analgesic widely used in surgical anesthesia. As the primary pharmacologically active metabolite of alfentanil, this compound plays a significant role in the overall pharmacokinetic and pharmacodynamic profile of the parent drug. The analysis of this compound in biological matrices presents particular challenges due to its relatively low concentrations in complex biological samples and the need for high sensitivity and specificity in detection methods. This application note provides detailed protocols for the extraction, detection, and quantification of this compound from various biological matrices, primarily focusing on plasma and urine samples.

The metabolism of alfentanil occurs primarily in the liver via the CYP3A4 enzyme system, with this compound representing the major N-dealkylated metabolite. Understanding the pharmacokinetic behavior of this compound is essential for comprehensive therapeutic drug monitoring and forensic investigations. Analytical methods must address several challenges including the similar chemical structures of alfentanil and its metabolites, the potential for interference from endogenous compounds, and the need to detect low analyte concentrations in small sample volumes. The protocols described herein have been optimized to address these challenges while maintaining efficiency and reproducibility.

Analytical Importance and Background

Pharmacological Context

Alfentanil is a synthetic opioid analgesic classified as a short-acting mu-opioid receptor agonist with rapid onset and brief duration of action. Compared to analogous anesthetics such as fentanyl and sufentanil, alfentanil exhibits the least potency, fastest onset of action, and shortest duration [1]. These properties make it particularly suitable for shorter surgical procedures or situations requiring rapid alterations in the level of consciousness. The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, with this compound representing its major metabolite [1]. Understanding the pharmacokinetics of both alfentanil and this compound is essential for appropriate dosing regimens and predicting drug interactions.

The pharmacokinetic profile of alfentanil demonstrates rapid distribution and elimination, with a terminal half-life ranging from 1.5 to 1.8 hours [1]. This compound formation contributes to the overall pharmacological activity, though it is less potent than the parent compound. The volume of distribution for alfentanil ranges from 0.4 to 1 L/kg, with approximately 92% of the drug bound to plasma proteins [1]. These pharmacokinetic parameters highlight the importance of monitoring both alfentanil and its major metabolite to fully understand the exposure-response relationship in clinical and research settings.

Analytical Challenges

The analysis of this compound in biological matrices presents several significant challenges that require specialized methodological approaches:

Low concentration levels: this compound typically circulates at much lower concentrations than the parent drug, necessitating highly sensitive detection methods with limits of quantification in the sub-nanogram per milliliter range [2].

Matrix complexity: Biological samples such as plasma and urine contain numerous interfering compounds that can co-extract with the analyte and compromise detection specificity.

Structural similarity: The close structural relationship between alfentanil, this compound, and other fentanyl analogs requires high-resolution separation techniques to achieve adequate resolution.

Extraction efficiency: Achieving high recovery of both polar metabolites and less polar parent compounds from the same biological sample demands optimized extraction protocols.

GC-MS Analysis Protocol

Sample Preparation and Extraction

The gas chromatography-mass spectrometry (GC-MS) method for this compound analysis involves a multi-step extraction and derivatization process to ensure optimal recovery and detectability. The following procedure has been validated for human plasma samples but can be adapted for other biological matrices with appropriate modifications:

Sample Collection and Storage: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 3000 × g for 10 minutes. Store plasma samples at -20°C or below until analysis to prevent degradation.

Alkaline Extraction: Transfer 1 mL of plasma to a glass extraction tube. Add 100 μL of internal standard solution (deuterated this compound recommended if available). Make the solution basic (pH ≈ 9) with 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.2). Add 5 mL of extraction solvent (n-chlorobutane or ethyl acetate:hexane, 20:80, v/v) and mix vigorously for 10 minutes on a mechanical shaker.

Phase Separation: Centrifuge the samples at 3000 × g for 5 minutes to separate phases. Transfer the organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Reconstitute the dried extract in 50 μL of pentafluoropropionic anhydride (PFPA) and 100 μL of ethyl acetate. Heat the mixture at 70°C for 20 minutes to form the pentafluoropropionyl derivative of this compound. Evaporate the reagents under nitrogen and reconstitute the derivative in 50 μL of ethyl acetate for GC-MS analysis [2] [3].

Instrumental Parameters

The GC-MS analysis requires optimization of several critical parameters to achieve adequate separation, sensitivity, and specificity:

GC Conditions: Use a capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 100°C (hold for 1 minute), increase to 280°C at 25°C/minute, then to 300°C at 10°C/minute (hold for 5 minutes). Maintain the injector temperature at 250°C and use a 1:10 split ratio with a 1 μL injection volume.

MS Conditions: Operate the mass spectrometer in electron impact ionization (EI) mode with an ionization energy of 70 eV. Set the ion source temperature to 230°C and the interface temperature to 280°C. Use selected ion monitoring (SIM) for quantification with primary ions m/z 276, 232, and 140 for underivatized this compound, or m/z 414, 355, and 276 for the pentafluoropropionyl derivative [2] [3].

Table 1: GC-MS Method Performance Characteristics for this compound Analysis

| Parameter | Performance Value | Comments |

|---|---|---|

| Linear Range | 0.4-10 ng/mL | Correlation coefficient (r²) > 0.99 |

| Extraction Efficiency | > 99% | Consistent across concentration range |

| Limit of Detection | 0.1 ng/mL | Signal-to-noise ratio > 3:1 |

| Limit of Quantification | 0.4 ng/mL | Signal-to-noise ratio > 10:1 |

| Inter-day Precision | < 10% RSD | Across validation range |

Data Analysis and Interpretation

Quantification of this compound is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free matrix. The calibration curve should span the expected concentration range (0.4-10 ng/mL) and include at least six concentration levels. Quality control samples at low, medium, and high concentrations within the calibration range should be analyzed with each batch to ensure method accuracy and precision.

The identity of this compound is confirmed by comparing the retention time and ion ratio of the sample with those of the calibration standards. The retention time should not deviate by more than ±2% and the ion abundance ratios should be within ±20% of the average values from calibration standards. The method has demonstrated excellent precision with inter-day coefficients of variation typically below 10% across the validation range [2].

HPLC Analysis Protocol

Sample Preparation for HPLC

High-performance liquid chromatography (HPLC) provides an alternative analytical approach for this compound quantification that may be preferable in laboratories without GC-MS capability or when analyzing underivatized compounds. The sample preparation for HPLC analysis typically involves a solid-phase extraction (SPE) procedure:

Sample Pretreatment: Mix 1 mL of plasma or urine with 2 mL of 0.1 M phosphate buffer (pH 6.0) and 100 μL of internal standard solution (structural analog or deuterated standard).

Solid-Phase Extraction: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 60 mg/3 mL) with 2 mL methanol followed by 2 mL of water. Apply the pretreated sample at a flow rate of approximately 1 mL/minute. Wash sequentially with 2 mL of water, 2 mL of 0.1 M hydrochloric acid, and 2 mL of methanol.

Elution: Elute this compound with 3 mL of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 150 μL of mobile phase for HPLC analysis [4].

HPLC Instrumental Conditions

The HPLC separation of this compound can be achieved using reversed-phase chromatography with UV or mass spectrometric detection:

Column: Newcrom R1 HPLC column (4.6 × 150 mm, 3 μm particle size) or equivalent C8/C18 column suitable for basic compound separation.

Mobile Phase: Acetonitrile:water:phosphoric acid (30:70:0.1, v/v/v). For mass spectrometric detection, replace phosphoric acid with formic acid (0.1%) for improved compatibility.

Chromatographic Conditions: Maintain a flow rate of 1.0 mL/minute with column temperature at 35°C. Use an injection volume of 10-50 μL depending on detection sensitivity requirements.

Detection: For UV detection, monitor at 210 nm for optimal sensitivity. For LC-MS applications, use electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions m/z 277→105 and m/z 277→155 for this compound [4].

Table 2: HPLC Method Conditions for this compound Analysis

| Parameter | Conditions | Alternative Options |

|---|---|---|

| Stationary Phase | Newcrom R1 | C18, phenyl-hexyl, or biphenyl columns |

| Mobile Phase | Acetonitrile:water with acid modifier | Methanol:water with ammonium formate |

| Detection Mode | UV at 210 nm | MS/MS for enhanced specificity |

| Retention Time | ~4.5 minutes | Method-dependent |

| Theoretical Plates | >5000 | Column-dependent |

Method Optimization Strategies

Achieving optimal separation of this compound from matrix components and potentially co-administered drugs requires careful method optimization. Several factors should be considered during method development:

pH adjustment: The retention and peak shape of this compound, a basic compound, can be significantly improved by adding acidic modifiers to the mobile phase to suppress silanol interactions.

Column selection: Columns specifically designed for basic compounds, such as the Newcrom R1 with low silanol activity, provide superior peak shape and separation efficiency compared to standard C18 columns.

Gradient elution: For samples with complex matrices, a gradient elution program starting with low organic content (5-10% acetonitrile) and increasing to 60-70% over 10-15 minutes can improve resolution of this compound from endogenous compounds.

Method Validation and Performance Characteristics

Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, specificity, and reproducibility of this compound assays in biological matrices. Key validation parameters and typical performance characteristics include:

Linearity and Range: The calibration curve for this compound typically exhibits linearity from 0.4 to 10 ng/mL for GC-MS methods [2]. For HPLC methods with less sensitive detection, the linear range may be higher (1-100 ng/mL). Linearity is confirmed by a correlation coefficient (r²) of 0.99 or better and back-calculated standards within ±15% of nominal values.

Accuracy and Precision: Method accuracy should be within ±15% of the nominal value for all quality control levels, with precision demonstrating less than 15% relative standard deviation (RSD) both within-run and between-run. For the lower limit of quantification, acceptance criteria may be expanded to ±20% [2].

Specificity: The method must demonstrate no significant interference from endogenous matrix components, alfentanil, or other commonly co-administered drugs at the retention time of this compound. This is typically confirmed by analyzing blank matrices from at least six different sources.

Stability and Recovery

Stability assessment of this compound under various storage and processing conditions is critical for generating reliable data:

Short-term stability: this compound in plasma remains stable for at least 24 hours at room temperature and through three freeze-thaw cycles.

Long-term stability: this compound demonstrates stability in plasma for at least 6 months when stored at -20°C or below.

Extraction efficiency: The recovery of this compound using the described GC-MS method exceeds 99%, while alfentanil recovery is approximately 70% [2]. For HPLC methods with solid-phase extraction, recoveries typically range from 85-95% for both compounds.

Table 3: Comparative Analysis of this compound Methodologies

| Parameter | GC-MS Method | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|---|

| Sensitivity | 0.4 ng/mL | 1-5 ng/mL | 0.1-0.5 ng/mL |

| Specificity | High | Moderate | Very High |

| Throughput | Moderate | High | High |

| Sample Prep | Complex | Moderate | Moderate |

| Cost | High | Low | High |

| Applications | Research, Forensic | Clinical monitoring | Research, Forensic |

Troubleshooting and Technical Guidance

Common Analytical Challenges

Analysts may encounter several common issues during this compound extraction and analysis that can impact data quality:

Poor recovery: Low extraction efficiency may result from improper pH adjustment during liquid-liquid extraction or insufficient conditioning of SPE cartridges. Verify pH using pH paper or meter before extraction.

Matrix effects: In LC-MS methods, ion suppression or enhancement can significantly impact quantification. Use a stable isotope-labeled internal standard when available and perform post-column infusion experiments to identify regions of ion suppression.

Chromatographic issues: Peak tailing for this compound, common with basic compounds, can be minimized by using specially designed columns for basic compounds or adding competing amines to the mobile phase.

Carryover: Given the potential for high concentration samples, implement adequate needle and injector wash protocols and consider injecting blank samples after high-concentration calibrators or suspected high-concentration patient samples.

Alternative Methodological Approaches

Several alternative techniques may be employed for this compound analysis depending on available instrumentation and specific application requirements:

Immunoaffinity chromatography: This technique uses immobilized antibodies specific to this compound or related compounds for highly selective extraction from complex matrices. While not widely available for this compound, immunoaffinity approaches can provide exceptional cleanup for challenging applications [5].

LC with high-resolution MS: Time-of-flight (TOF) or Orbitrap mass analyzers provide exact mass measurements that enhance specificity and enable retrospective data analysis without reinjection.

Multianalyte methods: Developing comprehensive screening methods that simultaneously quantify alfentanil, this compound, and other fentanyl analogs improves laboratory efficiency for applications such as therapeutic drug monitoring and forensic investigation [3].

The following workflow diagram illustrates the complete GC-MS method for this compound analysis from sample preparation to final quantification:

Workflow Title: GC-MS Analysis Procedure for this compound

Conclusion

The analytical methods described in this application note provide robust and reliable approaches for the quantification of this compound in biological matrices. The GC-MS method offers high sensitivity and specificity with a validated range of 0.4-10 ng/mL, making it suitable for pharmacokinetic studies and forensic applications where low concentration detection is critical [2]. The HPLC-based method provides a practical alternative with adequate sensitivity for many clinical monitoring applications.

Method selection should be guided by several factors including required sensitivity, available instrumentation, sample throughput needs, and operator expertise. The derivatization GC-MS approach remains the gold standard for ultratrace analysis, while LC-MS/MS methods offer an excellent balance of sensitivity, specificity, and throughput for most routine applications. As research continues to elucidate the pharmacological significance of this compound, these analytical methods will play an increasingly important role in understanding the complete pharmacokinetic profile of alfentanil therapy and detecting potential misuse.

References

- 1. Alfentanil - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Determination of alfentanil and this compound in human plasma by gas... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Development of a Gas Chromatographic--Mass Spectrometric... [academia.edu]

- 4. | SIELC Technologies this compound [sielc.com]

- 5. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Noralfentanil Metabolite Identification Techniques for Researchers and Drug Development Professionals

Introduction to Noralfentanil and Analytical Challenges

This compound is the principal N-dealkylated metabolite of the synthetic opioid alfentanil, which is used clinically as a potent analgesic but has also emerged among new psychoactive substances of concern. Alfentanil undergoes extensive hepatic metabolism primarily via CYP3A enzymes (both CYP3A4 and CYP3A5), with this compound formation representing a major metabolic pathway alongside N-phenylpropionamide production [1]. The metabolic transformation occurs through oxidative N-dealkylation, resulting in the removal of the phenethyl group from the piperidine nitrogen atom. As the opioid crisis has evolved, the emergence of novel synthetic opioids (NSOs), including various fentanyl analogs, has created significant analytical challenges for forensic and clinical laboratories worldwide [2] [3]. These substances continue to appear on recreational drug markets, often as designer alternatives to circumvent controlled substance legislation.

The identification and quantification of this compound and other fentanyl analog metabolites in biological matrices present substantial technical difficulties due to several factors:

- Low concentrations of metabolites in biological samples requiring highly sensitive detection methods

- Structural diversity of emerging fentanyl analogs with unknown metabolic profiles

- Isomeric metabolites that are challenging to differentiate without reference standards

- Limited availability of certified reference materials for novel metabolites

- Complex biological matrices that can interfere with analytical detection

These challenges necessitate robust, sensitive, and specific analytical methods for reliable metabolite identification and quantification in both clinical and forensic contexts [2] [3]. The development of such methods is crucial for accurate documentation of drug exposure, understanding metabolic pathways, and interpreting toxicological findings in cases of intoxication or fatalities involving synthetic opioids.

Analytical Techniques for Detection and Quantification

Mass Spectrometry-Based Detection Approaches

The analysis of this compound and related metabolites primarily relies on mass spectrometric techniques coupled with various separation methods. The choice of instrumentation depends on the required sensitivity, specificity, and the need for either targeted quantification or untargeted identification.

Table 1: Mass Spectrometry Techniques for this compound and Metabolite Analysis

| Technique | Applications | Key Advantages | Typical LOQ |

|---|---|---|---|

| GC-MS [4] | Targeted screening of N-dealkylated metabolites | Stable derivatization products with good chromatographic properties | 0.3 ng/mL (urine) |

| LC-MS/MS (Tandem MS) [2] | Multi-analyte quantification in biological matrices | High specificity and sensitivity; no derivatization required | 2-6 ng/L (blood/urine) |

| LC-QTOF-MS [5] [6] | Untargeted screening and structural elucidation | High resolution and accurate mass measurement | Compound-dependent |

| UHPLC-MS/MS [7] | High-throughput quantification | Fast separation with maintained sensitivity | 2-6 ng/L (blood/urine) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this compound quantification in biological matrices, typically achieving limits of quantification (LOQ) in the low nanogram per liter range [2] [7]. This exceptional sensitivity is crucial for detecting metabolites like this compound, which may be present at very low concentrations despite significant parent drug exposure. Modern ultra-high-performance liquid chromatography (UHPLC) methods enable rapid separations, with one comprehensive method reporting a chromatographic runtime of just 8 minutes for 23 fentanyl-related analytes and metabolites [2]. This high throughput is particularly valuable in forensic and clinical settings where efficient processing of numerous samples is required.

For structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) using quadrupole time-of-flight (QTOF) instrumentation provides unparalleled capabilities [5] [6]. The accurate mass measurements facilitated by QTOF systems allow for confident determination of elemental compositions of detected metabolites, which is especially valuable when reference standards are unavailable. When paired with data-independent acquisition modes such as SWATH, QTOF systems can comprehensively record fragmentation data for all detected ions, creating rich datasets suitable for both targeted and untargeted analyses [5]. This approach has proven particularly valuable for studying the metabolism of emerging fentanyl analogs, where reference standards may not be commercially available.

Sample Preparation Techniques

Effective sample preparation is crucial for reliable this compound detection and quantification, serving to concentrate the analyte and remove matrix components that can interfere with analysis.

Table 2: Sample Preparation Methods for Different Biological Matrices

| Matrix | Preparation Method | Procedure Highlights | Key Applications |

|---|---|---|---|

| Urine [2] [8] | Dilute-and-shoot; PALME | Minimal processing; high enrichment with low solvent consumption | High-throughput screening; sensitive quantification |

| Whole Blood [2] [7] | Liquid-liquid extraction (LLE) | Organic solvent extraction; protein precipitation | Forensic toxicology; postmortem analysis |

| Hair [2] [7] | Solid-phase extraction (SPE) | Digestion followed by selective extraction | Long-term exposure assessment |

| Hepatocyte Incubations [6] | Protein precipitation | Acetonitrile quenching and precipitation | In vitro metabolism studies |

For urine samples, the dilute-and-shoot approach provides a rapid, minimal cleanup preparation suitable for high-throughput analysis [2]. However, for enhanced sensitivity, more sophisticated techniques such as parallel artificial liquid membrane extraction (PALME) have been developed, achieving remarkable enrichment factors while consuming only minimal volumes of organic solvent [8]. This green chemistry approach has demonstrated capability to detect fentanyl analogs and metabolites at parts-per-trillion (ppt) levels, making it particularly valuable for detecting low-abundance metabolites.

For blood matrices, liquid-liquid extraction (LLE) remains widely employed, effectively isolating analytes from complex protein-rich matrices while reducing ion suppression effects in mass spectrometric analysis [2] [7]. Hair analysis requires more extensive sample preparation, typically involving digestion steps followed by solid-phase extraction (SPE) to isolate analytes from the hair matrix [2]. This approach enables the detection of this compound and other metabolites over an extended time frame, providing valuable information about long-term or chronic exposure to alfentanil.

Experimental Protocols

Hepatocyte Incubation for Metabolite Generation and Identification

3.1.1 Protocol Objective

To generate and identify this compound and other metabolites of alfentanil using cryopreserved human hepatocytes as an in vitro model system for human hepatic metabolism.

3.1.2 Materials and Reagents

- Cryopreserved human hepatocytes (commercially available)

- inVitro Gro HT thawing medium

- Williams E medium (supplemented with L-glutamine and HEPES)

- Alfentanil standard (prepared as stock solution in methanol)

- Trypan blue solution (0.4%)

- Acetonitrile (LC-MS grade)

- 96-well plates

3.1.3 Procedure

- Thawing hepatocytes: Rapidly thaw cryopreserved hepatocytes at 37°C and transfer to pre-warmed inVitro Gro HT thawing medium (48 mL).

- Cell viability assessment: Pellet hepatocytes by centrifugation at 100 × g for 5 minutes at room temperature, aspirate supernatant, and resuspend in Williams E medium. Determine cell concentration and viability using the Trypan blue exclusion method.

- Cell suspension adjustment: Adjust cell concentration to 2 × 10^6 cells/mL in Williams E medium.

- Incubation setup: Aliquot cell suspension (50 μL) into 96-well plates, then add alfentanil solution in medium (50 μL, 10 μM) to achieve final concentration of 5 μM and 1 × 10^6 cells/mL in 100 μL total volume. Ensure organic solvent content is ≤0.2%.

- Metabolite generation: Incubate substrate mixtures for 5 hours at 37°C in a controlled atmosphere.

- Reaction termination: Quench reactions by adding ice-cold acetonitrile (100 μL) and store plate at -20°C for at least 10 minutes.

- Sample preparation: Centrifuge plates to pellet precipitated proteins and transfer supernatants for LC-MS analysis [6].

3.1.4 Data Interpretation

Analyze samples using LC-QTOF-MS with both full scan and data-dependent MS/MS acquisition. Identify potential metabolites by detecting characteristic mass shifts from the parent alfentanil and interpreting MS/MS fragmentation patterns. Comparison with synthetically derived reference standards is recommended for definitive structural confirmation [6] [9].

Comprehensive Urine Analysis for this compound and Related Metabolites

3.2.1 Protocol Objective

To detect and quantify this compound, alfentanil, and related metabolites in human urine samples using UHPLC-MS/MS for clinical and forensic toxicology applications.

3.2.2 Materials and Reagents

- Alfentanil, this compound, and deuterated internal standards (e.g., fentanyl-D5)

- LC-MS grade water, methanol, and acetonitrile

- Formic acid (LC-MS grade)

- Ammonium acetate (≥97% purity)

- Calibrator and quality control working solutions

3.2.3 Sample Preparation Procedure

- Urine dilution: Dilute urine samples 1:1 with LC-MS grade water or mobile phase.

- Internal standard addition: Add appropriate deuterated internal standards (e.g., fentanyl-D5 at 5 μg/L final concentration in urine).

- Centrifugation: Centrifuge diluted samples at high speed (e.g., 10,000 × g for 10 minutes) to remove particulate matter.

- Alternative extraction (PALME): For enhanced sensitivity, employ parallel artificial liquid membrane extraction using 1-octanol immobilized in PVDF membranes in a 96-well plate format [8].

3.2.4 UHPLC-MS/MS Analysis Conditions

- Column: C18 reversed-phase UHPLC column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size)

- Mobile phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

- Mobile phase B: Acetonitrile with 0.1% formic acid

- Gradient program: 5-95% B over 5-8 minutes

- Flow rate: 0.4-0.6 mL/min

- Injection volume: 5-10 μL

- Mass spectrometer detection: Multiple reaction monitoring (MRM) mode with positive electrospray ionization

- Ion source parameters: Optimize for maximum sensitivity for transitions of interest [2] [7]

3.2.5 Method Validation

- Linearity: Typically 0.1-50 ng/mL for parent compounds and 0.1-200 ng/mL for metabolites

- Limit of quantification: 0.1 ng/mL for most analytes with PALME extraction [8]

- Precision and accuracy: Within ±15% for quality control samples

- Matrix effects: Evaluate and ensure minimal suppression or enhancement

Structural Elucidation and Metabolite Characterization

Strategies for Metabolite Identification

Structural elucidation of this compound and related metabolites requires a systematic approach combining analytical data with chemical reasoning. The process typically begins with detecting potential metabolites through mass shifts from the parent compound, followed by detailed investigation of fragmentation patterns to propose structural hypotheses. For fentanyl analogs like alfentanil, the most common metabolic transformations include:

- N-dealkylation: Removal of the phenethyl group to form this compound

- Hydroxylation: Addition of hydroxyl groups at various positions on the phenethyl or piperidine rings

- N-oxidation: Formation of N-oxide derivatives

- Dealkylation and hydroxylation combinations: Sequential metabolic transformations

A critical challenge in metabolite identification is distinguishing between isomeric metabolites, particularly for hydroxylated species where the hydroxyl group can be incorporated at different positions. For instance, hydroxylation of the phenethyl moiety can occur at the β-position (on the carbon adjacent to the nitrogen) or at various positions on the aromatic ring (2-, 3-, or 4-positions) [6] [9]. These isomers often exhibit nearly identical mass spectrometric fragmentation patterns, making differentiation by MS/MS alone extremely challenging without reference standards.

Advanced Techniques for Structural Confirmation

Definitive structural characterization of metabolites typically requires a combination of approaches: